
Epolactaene
Descripción general
Descripción
Epolactaene is a neuritogenic compound in human neuroblastoma cells which selectively inhibit the activities of mammalian DNA polymerases and human DNA topoisomerase II.
Aplicaciones Científicas De Investigación
Neurobiological Applications
Epolactaene has garnered attention for its neuritogenic properties, particularly in human neuroblastoma cells. Research indicates that it promotes neurite outgrowth and arrests the cell cycle at the G1 phase, suggesting its potential as a treatment for neurodegenerative diseases such as dementia . The compound's ability to influence neuronal growth and differentiation positions it as a candidate for further exploration in neuropharmacology.
Case Studies
- Neuritogenic Effects : In vitro studies demonstrated that this compound stimulates neurite outgrowth in the SH-SY5Y neuroblastoma cell line, highlighting its role in neuronal regeneration .
- Cell Cycle Regulation : this compound's mechanism of action includes modulation of cell cycle progression, which may be beneficial in understanding its therapeutic implications for neurodegenerative conditions .
Anticancer Properties
This compound exhibits promising anticancer activity through its selective inhibition of mammalian DNA polymerases and human DNA topoisomerase II. These enzymes are crucial for DNA replication and repair, making them significant targets in cancer therapy.
Biochemical Activity
- Inhibition of DNA Polymerases : this compound and its derivatives have been shown to inhibit DNA polymerase α, β, and λ with varying IC50 values (e.g., 25 µM for polymerase α) while sparing plant or prokaryotic polymerases . This selective inhibition suggests a targeted approach to cancer treatment.
- Apoptosis Induction : The compound has been linked to inducing apoptosis in various cancer cell lines, including BALL-1 leukemia cells, further supporting its potential as an anticancer agent .
Anti-inflammatory Properties
In addition to its neuroprotective and anticancer effects, this compound has demonstrated anti-inflammatory activity. In vivo studies indicate that certain derivatives can significantly reduce inflammation induced by agents like TPA (12-O-tetradecanoylphorbol-13-acetate) by up to 65% .
Molecular Biology Applications
This compound's interaction with molecular chaperones has been another area of investigation. It has been found to covalently bind to human Hsp60 (heat shock protein 60), inhibiting its chaperone activity. This interaction is significant because molecular chaperones play vital roles in protein folding and stress responses within cells .
Research Findings
- Hsp60 Inhibition : The binding of this compound to Hsp60 disrupts its function, which could have implications for diseases characterized by protein misfolding or aggregation .
Summary Table of this compound Applications
Application Area | Biological Activity | Key Findings |
---|---|---|
Neurobiology | Promotes neurite outgrowth | Arrests cell cycle at G1 phase |
Anticancer | Inhibits DNA polymerases & topoisomerase II | Induces apoptosis in leukemia cells |
Anti-inflammatory | Reduces inflammation | Significant reduction in TPA-induced inflammation |
Molecular Biology | Inhibits Hsp60 chaperone activity | Covalent binding disrupts protein function |
Q & A
Basic Research Questions
Q. What established methods are used to synthesize and characterize Epolactaene in laboratory settings?
this compound synthesis typically involves multi-step organic reactions, such as lactamization and oxidation, under controlled conditions (e.g., inert atmosphere, specific catalysts). Key steps include purification via column chromatography and characterization using NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity validation. Researchers must document reaction parameters (temperature, solvent systems) and reproducibility metrics to ensure consistency . For novel derivatives, X-ray crystallography may confirm structural identity .
Q. What mechanistic pathways underlie this compound’s bioactivity in neuronal cells?
Mechanistic studies often combine in vitro assays (e.g., SH-SY5Y cell models) with molecular docking simulations to identify binding targets. Researchers should validate hypotheses using siRNA knockdowns or CRISPR-Cas9 to silence candidate proteins (e.g., kinases), followed by Western blotting to assess pathway modulation. Dose-response curves and time-lapse imaging are critical for establishing causality between this compound exposure and observed effects (e.g., neurite outgrowth) .
Q. How can researchers ensure reproducibility in this compound’s biological assays?
Standardize protocols by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Use validated cell lines with mycoplasma testing.
- Include positive/negative controls (e.g., NGF for neurite growth).
- Report exact compound concentrations, solvent vehicles (e.g., DMSO tolerance thresholds), and batch-to-batch variability in purity .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Address this by:
- Conducting ADME (Absorption, Distribution, Metabolism, Excretion) profiling using LC-MS/MS to track compound stability in plasma.
- Employing orthotopic animal models (e.g., zebrafish for neurotoxicity) to mimic human physiology.
- Applying systems biology approaches to reconcile in vitro pathway data with in vivo phenotypic outcomes .
Q. What experimental designs are optimal for studying this compound’s synergistic effects with other neuroprotective agents?
Use factorial design experiments to test combinatorial treatments. For example:
- Define interaction terms (additive, synergistic, antagonistic) via Bliss independence or Chou-Talalay models.
- Perform transcriptomic profiling (RNA-seq) to identify co-regulated pathways.
- Validate findings using isobolographic analysis to quantify synergy indices .
Q. How should researchers address conflicting reports on this compound’s cytotoxicity thresholds across studies?
Conduct meta-analyses of existing data to identify confounding variables (e.g., cell passage number, assay duration). Replicate experiments under harmonized conditions, and apply statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) to isolate factors contributing to variability. Publish negative results to reduce publication bias .
Q. What computational strategies enhance the prediction of this compound’s structure-activity relationships (SAR)?
Combine quantum mechanical calculations (e.g., DFT for electron distribution) with molecular dynamics simulations to model ligand-receptor interactions. Validate predictions via synthetic mutagenesis of target proteins (e.g., TrkA receptor) and surface plasmon resonance (SPR) to measure binding kinetics .
Q. Methodological Guidance
Q. How to design longitudinal studies for assessing this compound’s chronic neurotoxicity?
- Use staggered dosing regimens in rodent models, with periodic behavioral assessments (e.g., Morris water maze).
- Collect longitudinal tissue samples (CSF, brain biopsies) for histopathological and omics analyses.
- Apply mixed-effects models to account for inter-individual variability .
Q. What statistical frameworks are suitable for analyzing high-throughput screening data for this compound derivatives?
- Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors in large datasets.
- Use machine learning (e.g., random forests) to prioritize hits based on multi-parametric readouts (e.g., IC₅₀, solubility).
- Validate clusters via hierarchical clustering and principal component analysis (PCA) .
Q. Ethical and Reporting Standards
Q. How to ensure ethical rigor in preclinical this compound research?
- Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize sample sizes.
- Disclose conflicts of interest (e.g., patent applications) and raw data via repositories like Zenodo .
Q. What metadata standards are critical for sharing this compound-related datasets?
Propiedades
Número CAS |
167782-17-4 |
---|---|
Fórmula molecular |
C21H27NO6 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
methyl (2E,3E,5E,9E)-2-ethylidene-11-[(1R,5R)-4-hydroxy-4-methyl-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexan-1-yl]-4,10-dimethyl-11-oxoundeca-3,5,9-trienoate |
InChI |
InChI=1S/C21H27NO6/c1-6-15(17(24)27-5)12-13(2)10-8-7-9-11-14(3)16(23)21-18(28-21)20(4,26)22-19(21)25/h6,8,10-12,18,26H,7,9H2,1-5H3,(H,22,25)/b10-8+,13-12+,14-11+,15-6+/t18-,20?,21-/m0/s1 |
Clave InChI |
GFRNQYUCUNYIEN-ZLXMTJSISA-N |
SMILES |
CC=C(C=C(C)C=CCCC=C(C)C(=O)C12C(O1)C(NC2=O)(C)O)C(=O)OC |
SMILES isomérico |
C/C=C(\C=C(/C)\C=C\CC/C=C(\C)/C(=O)[C@@]12[C@@H](O1)C(NC2=O)(C)O)/C(=O)OC |
SMILES canónico |
CC=C(C=C(C)C=CCCC=C(C)C(=O)C12C(O1)C(NC2=O)(C)O)C(=O)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Epolactaene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.